An In-depth Technical Guide to 5-Bromo-2-methoxybenzaldehyde (CAS: 25016-01-7)
An In-depth Technical Guide to 5-Bromo-2-methoxybenzaldehyde (CAS: 25016-01-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in modern organic synthesis.[1][2] Its unique molecular architecture, featuring a benzaldehyde moiety substituted with a bromine atom at the 5-position and a methoxy group at the 2-position, provides a reactive platform for a multitude of chemical transformations.[1] This off-white to light yellow crystalline powder is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3] The strategic placement of its functional groups—the reactive aldehyde, the versatile bromine atom for cross-coupling reactions, and the electron-donating methoxy group—makes it an invaluable precursor for constructing complex molecular frameworks, particularly in the realm of drug discovery and development.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Bromo-2-methoxybenzaldehyde is provided below.
| Property | Value | Reference(s) |
| CAS Number | 25016-01-7 | [4] |
| Molecular Formula | C₈H₇BrO₂ | [4] |
| Molecular Weight | 215.04 g/mol | [4] |
| Appearance | White to off-white or light yellow crystalline powder | [1][2] |
| Melting Point | 116-119 °C | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water | [2] |
| SMILES | COC1=C(C=C(C=C1)Br)C=O | [4] |
| InChI | InChI=1S/C8H7BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | [4] |
| InChIKey | IJIBRSFAXRFPPN-UHFFFAOYSA-N | [4] |
Spectroscopic Data
The structural integrity of 5-Bromo-2-methoxybenzaldehyde is confirmed through various spectroscopic techniques.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | A ¹H NMR spectrum is available, with resonance signals corresponding to the protons in the molecule. | [5] |
| ¹³C NMR | A ¹³C NMR spectrum is available for this compound. | [4] |
| Mass Spectrometry | Mass spectrometry data is available, confirming the molecular weight. | [4] |
| Infrared (IR) Spectroscopy | IR spectral data is available. | [4] |
Synthesis and Reactivity
5-Bromo-2-methoxybenzaldehyde is exclusively a synthetic compound and has no known natural sources.[2] Its synthesis is most commonly achieved through the bromination of 2-methoxybenzaldehyde.
Synthesis of 5-Bromo-2-methoxybenzaldehyde
A common laboratory-scale synthesis involves the electrophilic aromatic substitution of 2-methoxybenzaldehyde using bromine in acetic acid.[2]
Experimental Protocol: Bromination of 2-methoxybenzaldehyde [2]
-
Materials: 2-methoxybenzaldehyde, Bromine (Br₂), Acetic acid.
-
Procedure:
-
Dissolve 2-methoxybenzaldehyde in acetic acid in a reaction vessel.
-
Cool the solution to a low temperature (e.g., 0-5 °C) to control the regioselectivity of the bromination.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture with constant stirring.
-
Allow the reaction to proceed at ambient temperature for a specified time (e.g., 20 hours).
-
Upon completion, the reaction mixture is worked up to isolate the product. This typically involves quenching any unreacted bromine, followed by extraction and purification.
-
Purification is often achieved by recrystallization or column chromatography to yield 5-Bromo-2-methoxybenzaldehyde.
-
Reactivity and Key Reactions
The chemical versatility of 5-Bromo-2-methoxybenzaldehyde stems from its three key functional groups:
-
Aldehyde Group: This group readily undergoes nucleophilic addition and condensation reactions, making it a valuable handle for constructing larger molecules.[1]
-
Bromine Atom: The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a key participant in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[1] This allows for the introduction of a wide variety of substituents at the 5-position.
-
Methoxy Group: As an electron-donating group, the methoxy group influences the reactivity and electronic properties of the aromatic ring.[1]
A significant application of this compound is in the Suzuki-Miyaura cross-coupling reaction , which is a powerful method for forming carbon-carbon bonds.
Experimental Protocol: Suzuki-Miyaura Coupling
-
General Principle: The Suzuki reaction couples an organohalide with an organoboron species in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[6] In the case of 5-Bromo-2-methoxybenzaldehyde, the carbon-bromine bond is the reactive site for the palladium catalyst.[7]
-
Materials: 5-Bromo-2-methoxybenzaldehyde, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Na₂CO₃), and a suitable solvent system (e.g., toluene, THF, often with water).[6]
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-2-methoxybenzaldehyde, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent(s) to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the product using column chromatography or recrystallization.
-
Applications in Drug Discovery and Development
5-Bromo-2-methoxybenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[3] Its structural framework is a component of numerous biologically active molecules.
Anti-inflammatory Activity and Signaling Pathways
Research has shown that derivatives of brominated benzaldehydes can exhibit significant anti-inflammatory properties. For instance, a structurally related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8] This inhibition occurs through the inactivation of key signaling pathways, including the Extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (p38), and Nuclear Factor-kappa B (NF-κB) pathways.[8]
The aldehyde group of 5-Bromo-2-methoxybenzaldehyde can be readily converted to a hydroxyl group, making this signaling pathway relevant to its potential derivatives in drug discovery. The inactivation of these pathways prevents the downstream production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8]
Caption: Inhibition of pro-inflammatory signaling pathways by a derivative of 5-Bromo-2-methoxybenzaldehyde.
Synthesis of Heterocyclic Compounds
The aldehyde functionality of 5-Bromo-2-methoxybenzaldehyde is a key feature for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals due to their diverse biological activities.[1] It can react with amines, hydrazines, and other nucleophiles to form imines and related intermediates, which can then undergo cyclization reactions to generate a wide array of heterocyclic scaffolds.
Caption: A generalized workflow for the synthesis of heterocyclic compounds from 5-Bromo-2-methoxybenzaldehyde.
Safety and Handling
5-Bromo-2-methoxybenzaldehyde is considered moderately hazardous upon exposure and may cause irritation to the skin, eyes, and respiratory tract.[2]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated area or fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Bromo-2-methoxybenzaldehyde is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique combination of reactive functional groups allows for the facile construction of complex molecular architectures and diverse heterocyclic systems. The demonstrated anti-inflammatory potential of its derivatives highlights the importance of this scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solved The ?1 H NMR spectrum for the | Chegg.com [chegg.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 8. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
